Cas no 1022299-57-5 (4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide)

4-Formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide is a chemically versatile intermediate with applications in pharmaceutical and organic synthesis. Its structure combines a formyl group with a piperazine carboxamide moiety, offering reactivity for further derivatization, such as reductive amination or nucleophilic addition. The 4-methoxyphenyl substituent enhances solubility and modulates electronic properties, making it useful in drug discovery and medicinal chemistry. This compound is particularly valuable for constructing pharmacophores targeting CNS or GPCR-related pathways due to its piperazine scaffold. High purity and well-defined synthetic routes ensure reproducibility in research applications. Its stability under standard conditions facilitates handling and storage.
4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide structure
1022299-57-5 structure
Product Name:4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide
CAS No:1022299-57-5
MF:C13H17N3O3
MW:263.292382955551
MDL:MFCD00433930
CID:5166145
Update Time:2026-03-04

4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide
    • MDL: MFCD00433930
    • Inchi: 1S/C13H17N3O3/c1-19-12-4-2-11(3-5-12)14-13(18)16-8-6-15(10-17)7-9-16/h2-5,10H,6-9H2,1H3,(H,14,18)
    • InChI Key: UJBVPFZYTLMPBP-UHFFFAOYSA-N
    • SMILES: N1(C(NC2=CC=C(OC)C=C2)=O)CCN(C=O)CC1

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4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:1022299-57-5)4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide
Order Number:A1096972
Stock Status:in Stock
Quantity:10g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:19
Price ($):286.0/224.0
Email:sales@amadischem.com

Additional information on 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide

Introduction to 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide (CAS No. 1022299-57-5)

The compound 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide, identified by its CAS number 1022299-57-5, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a piperazine core linked to a formyl-substituted benzene ring with a methoxy group at the para position, has garnered considerable attention due to its versatile structural and functional properties. The presence of both electrophilic and nucleophilic sites in its molecular framework makes it a valuable intermediate in the synthesis of more complex bioactive molecules.

In recent years, the exploration of piperazine derivatives has been extensively studied for their potential applications in medicinal chemistry. Piperazine scaffolds are well-documented for their role in modulating various biological pathways, including neurotransmitter systems and enzyme inhibition. The specific substitution pattern in 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide enhances its reactivity, making it an attractive candidate for further functionalization. This compound has been investigated for its potential as a precursor in the development of novel therapeutic agents targeting neurological and cardiovascular disorders.

The formyl group (–CHO) in the molecule serves as a reactive handle for condensation reactions, enabling the formation of Schiff bases and other heterocyclic structures. These modifications can lead to compounds with enhanced pharmacological properties, such as improved solubility or altered receptor binding affinities. Additionally, the methoxy group (–OCH₃) at the para position of the phenyl ring introduces electronic and steric effects that can fine-tune the molecule's interactions with biological targets. Such structural features are crucial for optimizing drug-like characteristics, including bioavailability and metabolic stability.

Recent studies have highlighted the importance of 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide in the synthesis of potent inhibitors of enzymes involved in inflammation and pain signaling. For instance, derivatives of this compound have shown promising activity against cyclooxygenase (COX) enzymes, which are key players in the prostaglandin synthesis pathway. By targeting these enzymes, such compounds may offer therapeutic benefits in conditions like arthritis and inflammatory bowel disease. Furthermore, preliminary investigations suggest that modifications to this scaffold could yield molecules with utility in treating neurodegenerative diseases by interacting with specific neurotransmitter receptors.

The chemical synthesis of 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide involves multi-step reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the piperazine ring followed by selective functionalization of the aromatic ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the methoxy group efficiently. The formyl group is typically introduced through Vilsmeier-Haack formylation or similar methods, ensuring regioselectivity and minimizing side reactions.

In terms of pharmacokinetic properties, 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide exhibits moderate solubility in water due to hydrogen bonding capabilities provided by both the formyl group and the piperazine nitrogen atoms. However, its lipophilicity can be modulated by further chemical modifications to enhance membrane permeability. This balance between polar and non-polar regions is critical for achieving optimal absorption, distribution, metabolism, and excretion (ADME) profiles in vivo.

The compound's potential as a building block for drug discovery has been recognized by several research groups worldwide. Collaborative efforts have focused on exploring its derivatives using computational modeling and high-throughput screening techniques. These approaches have identified several lead compounds with improved pharmacological profiles suitable for clinical development. The versatility of 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide lies in its ability to serve as a scaffold for generating structurally diverse libraries of bioactive molecules.

Future research directions may include exploring novel synthetic routes to improve scalability and cost-effectiveness. Additionally, investigating the compound's interactions with biological targets at a molecular level will provide insights into its mechanism of action and potential side effects. Preclinical studies are warranted to evaluate its safety and efficacy before moving into human trials. The integration of artificial intelligence (AI) tools in drug design could accelerate the process by predicting optimal modifications based on large datasets.

The broader significance of 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide extends beyond individual therapeutic applications. Its development exemplifies how structural diversification can unlock new opportunities in medicinal chemistry. As research progresses, this compound is likely to inspire further innovation in designing next-generation pharmaceuticals with improved therapeutic outcomes.

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Amadis Chemical Company Limited
(CAS:1022299-57-5)4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide
A1096972
Purity:99%/99%
Quantity:10g/5g
Price ($):286.0/224.0
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